
(R)-BoroNva-(+)-Pinanediol-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-BoroNva-(+)-Pinanediol-HCl est un composé contenant du bore qui a suscité un intérêt considérable dans les domaines de la chimie organique et de la chimie médicinale. Ce composé est connu pour ses caractéristiques structurales uniques, qui comprennent un atome de bore lié à une fraction de pinanediol et un groupe chlorhydrate. La présence de bore dans sa structure lui confère une réactivité et des propriétés uniques, ce qui en fait un outil précieux dans diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de (R)-BoroNva-(+)-Pinanediol-HCl implique généralement la réaction de (R)-BoroNva avec (+)-Pinanediol en présence d'acide chlorhydrique. Les conditions de réaction comprennent souvent :
Solvant : Les solvants couramment utilisés comprennent le tétrahydrofurane (THF) ou le dichlorométhane (DCM).
Température : La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées.
Catalyseurs : Dans certains cas, des catalyseurs tels que le palladium ou le platine peuvent être utilisés pour faciliter la réaction.
Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réacteurs Batch : De grands réacteurs batch sont utilisés pour assurer un mélange uniforme et une efficacité de réaction élevée.
Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Analyse Des Réactions Chimiques
Types de Réactions : (R)-BoroNva-(+)-Pinanediol-HCl subit divers types de réactions chimiques, notamment :
Oxydation : L'atome de bore peut être oxydé pour former des acides boroniques ou des borates.
Réduction : Les réactions de réduction peuvent convertir l'atome de bore en un borohydrure.
Substitution : La fraction de pinanediol peut subir des réactions de substitution avec divers nucléophiles.
Réactifs et Conditions Courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le perborate de sodium sont couramment utilisés.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des nucléophiles tels que des amines ou des alcools sont utilisés dans des conditions douces.
Principaux Produits :
Oxydation : Acides boroniques ou borates.
Réduction : Borohydrures.
Substitution : Dérivés de pinanediol substitués.
4. Applications de Recherche Scientifique
Chimie : this compound est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-bore. Il est également utilisé dans la synthèse de molécules organiques complexes et de produits naturels.
Biologie : En recherche biologique, ce composé est utilisé comme outil pour étudier les biomolécules contenant du bore et leurs interactions avec les systèmes biologiques. Il est également étudié pour son potentiel en tant qu'agent de délivrance du bore dans la capture neutronique du bore (BNCT) pour le traitement du cancer.
Médecine : Les propriétés uniques du composé en font un candidat pour le développement de médicaments, en particulier dans la conception de produits pharmaceutiques contenant du bore. Sa capacité à former des complexes stables avec les biomolécules est explorée pour des applications thérapeutiques.
Industrie : Dans le secteur industriel, this compound est utilisé dans la production de matériaux avancés, notamment des polymères et des catalyseurs contenant du bore.
5. Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires par l'intermédiaire de l'atome de bore. L'atome de bore peut former des liaisons covalentes réversibles avec les biomolécules, telles que les enzymes ou les récepteurs, modulant leur activité. Cette interaction peut entraîner l'inhibition ou l'activation de voies biochimiques spécifiques, selon la cible et le contexte.
Cibles Moléculaires et Voies :
Enzymes : Le composé peut inhiber les enzymes en formant des complexes bore-enzyme.
Récepteurs : Il peut moduler l'activité des récepteurs en se liant aux sites récepteurs.
Voies : Les effets du composé sur les voies biochimiques sont étudiés dans le contexte de la thérapie contre le cancer et de la régulation métabolique.
Composés Similaires :
Acides Boroniques : Des composés tels que l'acide phénylboronique et l'acide benzylboronique partagent une chimie du bore similaire, mais diffèrent par leurs fractions organiques.
Borates : Le borate de sodium et le borate de potassium sont des composés inorganiques du bore avec des applications différentes.
Borohydrures : Le borohydrure de sodium et le borohydrure de lithium sont des agents réducteurs avec des profils de réactivité distincts.
Unicité : this compound est unique en raison de sa combinaison d'un atome de bore avec une fraction de pinanediol et un groupe chlorhydrate. Cette structure confère une réactivité et une stabilité spécifiques, ce qui la rend précieuse à la fois en recherche et dans des applications industrielles.
Applications De Recherche Scientifique
Chemistry: ®-BoroNva-(+)-Pinanediol-HCl is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology: In biological research, this compound is used as a tool to study boron-containing biomolecules and their interactions with biological systems. It is also investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals. Its ability to form stable complexes with biomolecules is explored for therapeutic applications.
Industry: In the industrial sector, ®-BoroNva-(+)-Pinanediol-HCl is used in the production of advanced materials, including boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of ®-BoroNva-(+)-Pinanediol-HCl involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biomolecules, such as enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming boron-enzyme complexes.
Receptors: It can modulate receptor activity by binding to receptor sites.
Pathways: The compound’s effects on biochemical pathways are studied in the context of cancer therapy and metabolic regulation.
Comparaison Avec Des Composés Similaires
Boronic Acids: Compounds such as phenylboronic acid and benzylboronic acid share similar boron chemistry but differ in their organic moieties.
Borates: Sodium borate and potassium borate are inorganic boron compounds with different applications.
Borohydrides: Sodium borohydride and lithium borohydride are reducing agents with distinct reactivity profiles.
Uniqueness: ®-BoroNva-(+)-Pinanediol-HCl is unique due to its combination of a boron atom with a pinanediol moiety and a hydrochloride group. This structure imparts specific reactivity and stability, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDGUVNRZTCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B12273917.png)
![1-(3,4-Dihydroxyphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12273928.png)
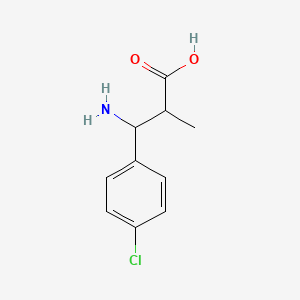
![2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12273942.png)
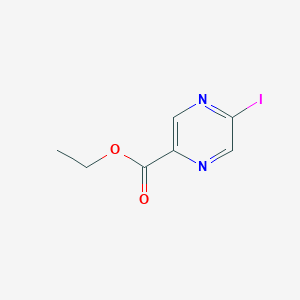
![1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-](/img/structure/B12273950.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B12273955.png)
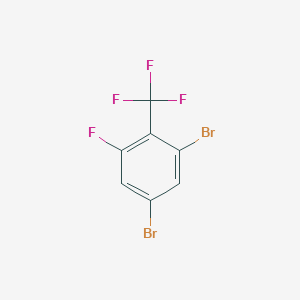
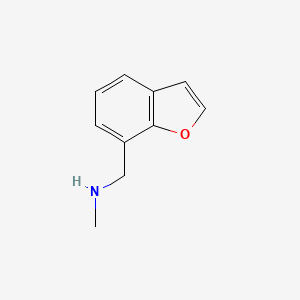
![7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12273967.png)
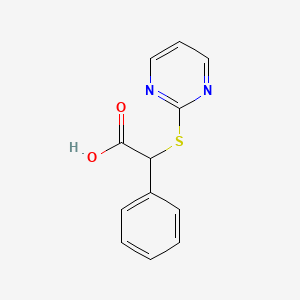

![(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12273986.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12273994.png)
